molecular formula C8H5ClN4O2 B10906857 2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine

2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine

Cat. No.: B10906857
M. Wt: 224.60 g/mol
InChI Key: QJSDVPSGRRYVEK-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine is a heterocyclic compound that contains both pyrazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine typically involves the cyclocondensation of appropriate precursors. One common method is the reaction of 4-chloro-1H-pyrazole with 5-nitropyridine under specific conditions, such as the presence of a base and a suitable solvent. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-chloro-1H-pyrazol-1-yl)-5-nitropyridine is unique due to the presence of both a chlorine atom and a nitro group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H5ClN4O2

Molecular Weight

224.60 g/mol

IUPAC Name

2-(4-chloropyrazol-1-yl)-5-nitropyridine

InChI

InChI=1S/C8H5ClN4O2/c9-6-3-11-12(5-6)8-2-1-7(4-10-8)13(14)15/h1-5H

InChI Key

QJSDVPSGRRYVEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])N2C=C(C=N2)Cl

Origin of Product

United States

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